Zinc dibutyldithiocarbamate synthesis and structural characterization
Zinc dibutyldithiocarbamate synthesis and structural characterization
An In-depth Technical Guide to the Synthesis and Structural Characterization of Zinc Dibutyldithiocarbamate
This technical guide provides a comprehensive overview of the synthesis and structural properties of zinc dibutyldithiocarbamate (ZDBC). The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated structural data, and visualizations of relevant chemical processes.
Synthesis of Zinc Dibutyldithiocarbamate
Zinc dibutyldithiocarbamate can be synthesized through various methods, including the aqueous solution method, wet alkali method, and solvent method.[1][2] A common laboratory-scale synthesis involves the reaction of dibutylamine (B89481) with carbon disulfide to form the dibutyldithiocarbamate ligand, followed by the introduction of a zinc salt to form the complex.
Experimental Protocol: Aqueous Solution Method
A widely cited method for the preparation of zinc dibutyldithiocarbamate is the aqueous solution method.[3] This procedure involves the in situ formation of the dibutyldithiocarbamate anion followed by precipitation with a zinc salt.
Materials:
-
Dibutylamine
-
Carbon disulfide
-
Zinc chloride
-
Deionized water
-
Ethyl ether
Procedure:
-
In a reaction vessel, add dibutylamine (0.01 mol) to 20 mL of deionized water.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add carbon disulfide (0.01 mol) to the cooled dibutylamine solution.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
In a separate beaker, dissolve zinc chloride (0.005 mol) in 20 mL of deionized water.
-
Slowly add the zinc chloride solution to the reaction mixture.
-
Continue stirring the resulting mixture for 4 hours at room temperature.
-
After 4 hours, add 40 mL of ethyl ether to the mixture for extraction.
-
Separate the organic phase and wash it three times with deionized water.
-
Filter the ethyl ether solution and allow it to evaporate slowly.
-
Colorless crystals of zinc dibutyldithiocarbamate will form over a period of approximately 15 days.[3]
Experimental Protocol: Solvent Method
An alternative synthesis route, often employed in industrial settings, is the solvent method which avoids the generation of large volumes of aqueous waste.[1][2]
Materials:
-
Zinc oxide
-
Dibutylamine
-
Carbon disulfide
-
An organic solvent (e.g., cyclohexane, dimethylbenzene)[1]
-
A dispersing agent (e.g., tetrabutylammonium (B224687) bromide, fatty alcohol-polyoxyethylene ether)[1]
Procedure:
-
In a four-neck flask equipped with a stirrer and a dropping funnel, add the organic solvent, zinc oxide, and the dispersing agent.[1]
-
Add dibutylamine to the mixture and stir to obtain a uniform reaction solution.[1]
-
Cool the reaction mixture to a temperature between 0-10°C.[1]
-
Slowly add carbon disulfide dropwise to the cooled reaction solution.[1]
-
After the addition of carbon disulfide is complete, raise the temperature to 30-50°C and continue the reaction.[1]
-
Upon completion of the reaction, the zinc dibutyldithiocarbamate product can be isolated.
Structural Characterization
The structure of zinc dibutyldithiocarbamate has been elucidated using various spectroscopic and crystallographic techniques. The compound typically exists as a binuclear complex.[3]
Summary of Structural Data
| Property | Value |
| Molecular Formula | C18H36N2S4Zn[4] |
| Molecular Weight | 474.1 g/mol [4] |
| IUPAC Name | zinc bis(N,N-dibutylcarbamodithioate)[4] |
| Appearance | White to cream-colored powder or colorless crystals[3][5] |
| Solubility | Insoluble in water; soluble in organic solvents such as carbon disulfide, benzene, and chloroform.[5] |
| Crystal System | Monoclinic[3] |
| Space Group | C2/c[3] |
| Unit Cell Parameters | a = 23.329(3) Å, b = 17.090(2) Å, c = 16.115(2) Å, β = 127.560(10)°[3] |
| IR Spectroscopy (cm⁻¹) | The C-N stretching frequency is typically observed in the range of 1470-1520 cm⁻¹, and the C-S stretching frequency is in the region of 980-987 cm⁻¹.[6] The presence of a band between 415-440 cm⁻¹ can be indicative of the M-S bond.[7] |
| ¹H NMR Spectroscopy | Data available from sources such as PubChem.[8] |
| ¹³C NMR Spectroscopy | Data available from sources such as PubChem.[4] |
| Mass Spectrometry | GC-MS data is available.[8] The molecular ion peak would be expected around m/z 472, corresponding to the most abundant isotope of zinc.[9] |
Visualizations
The following diagrams illustrate a key biological signaling pathway influenced by dithiocarbamates and a typical experimental workflow involving zinc dibutyldithiocarbamate.
Signaling Pathway: Pro-Apoptotic Activity
Dithiocarbamates, including ZDBC, have been shown to induce apoptosis in cancer cells, often through the modulation of the NF-κB signaling pathway.[10] A plausible mechanism is depicted below.
Caption: Proposed mechanism of ZDBC-induced apoptosis via ROS and NF-κB pathways.
Experimental Workflow: ZDBC-Catalyzed Michael Addition
Zinc dibutyldithiocarbamate can act as a catalyst in organic synthesis, for instance, in Michael addition reactions.[11] A general workflow for such a reaction is outlined below.
Caption: General experimental workflow for a ZDBC-catalyzed Michael addition.
References
- 1. CN108147985B - Preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 2. CN108147985A - The preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 3. Synthesis and Structure of bis(Dibutyldithiocarbamate)zinc(II): Zn2[(n-Bu)2NCSS]4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc dibutyldithiocarbamate | C18H36N2S4Zn | CID 5284483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ZINC DIBUTYLDITHIOCARBAMATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Zinc di-n-butyldithiocarbamate | C18H36N2S4Zn | CID 8684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Zinc dibutyldithiocarbamate(136-23-2) IR2 spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
